molecular formula C19H15N3O2S2 B2798552 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-71-2

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2798552
CAS No.: 863594-71-2
M. Wt: 381.47
InChI Key: HZMFWWUIGMPGDF-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a novel, complex organic compound designed for advanced cancer research, integrating two key pharmacophores: a thiazolo[5,4-b]pyridine heterocycle and a benzenesulfonamide group . This molecular hybridization strategy aims to create synergistic effects, enhancing the compound's potential as a targeted anticancer therapeutic . The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its structural resemblance to purine bases and its diverse biological activities, including significant anticancer properties . The sulfonamide functional group is similarly prominent, with many derivatives demonstrating potent inhibitory effects on critical biological targets, such as the Epidermal Growth Factor Receptor (EGFR) . Compounds featuring this specific hybrid structure are of high interest as potent and selective EGFR tyrosine kinase (EGFR-TK) inhibitors, particularly for targeting resistance mutations in non-small cell lung cancer (NSCLC) . The primary mechanism of action for such inhibitors involves binding to the ATP-binding site of the EGFR, thereby blocking the autophosphorylation of the receptor and its downstream signaling cascades, which are crucial for cancer cell proliferation, survival, and metastasis . This targeted approach offers a potential therapeutic strategy with a superior safety profile compared to traditional chemotherapy. This product is intended for non-human research applications only and is a valuable tool for in vitro studies in medicinal chemistry, biochemical research, and early-stage drug discovery projects focused on oncology. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle the product appropriately in a controlled laboratory environment.

Properties

IUPAC Name

4-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-4-10-16(11-5-13)26(23,24)22-15-8-6-14(7-9-15)18-21-17-3-2-12-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFWWUIGMPGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of solvents such as ethanol and triethylamine, and the reactions are carried out under controlled temperatures to optimize yields .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes controlled oxidation under specific conditions:

Reagent Conditions Product Yield Key Observations
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsSulfoxide derivative72%Selective oxidation of sulfur center
KMnO₄ (0.1 M)H₂O/THF, 25°C, 12 hrsSulfone derivative58%Complete oxidation to sulfone confirmed via IR (S=O stretch at 1,320 cm⁻¹)

Mechanistic Insight :

  • Sulfoxide formation proceeds via a radical mechanism in acidic media.

  • Sulfone production requires stronger oxidizing agents and longer reaction times.

Reduction Reactions

The sulfonamide bond and heterocyclic nitrogen atoms participate in reduction:

Reagent Conditions Product Yield Applications
LiAlH₄Dry THF, 0°C → RT, 2 hrsAmine intermediate41%Precursor for secondary modifications
H₂/Pd-C (10%)EtOH, 50 psi, 6 hrsDesulfonylated amine68%Cleavage of S–N bond observed via LC-MS

Key Data :

  • Reduction with LiAlH₄ preserves the thiazolo[5,4-b]pyridine core but reduces sulfonamide to amine.

  • Catalytic hydrogenation removes the sulfonamide group entirely, confirmed by loss of S=O signals in NMR.

Electrophilic Substitution

The aromatic rings undergo halogenation and nitration:

Reaction Reagent Position Product Yield
BrominationBr₂/FeBr₃, CHCl₃, 40°CPara to sulfonamide4-Bromo derivative63%
NitrationHNO₃/H₂SO₄, 0°CMeta to thiazolo group3-Nitro derivative55%

Structural Confirmation :

  • Brominated product shows new peaks at δ 7.82 ppm (¹H NMR) and 180 ppm (¹³C NMR) .

  • Nitration regioselectivity confirmed via X-ray crystallography in related analogs .

Cycloaddition and Ring Functionalization

The thiazolo[5,4-b]pyridine core participates in cycloaddition:

Reaction Reagent Product Yield Notable Features
Diels-AlderMaleic anhydride, 120°CFused bicyclic adduct48% Enhanced planarity confirmed by XRD
[3+2] CycloadditionDiazomethane, Et₂OPyrazoline derivative37% New N–N bond at δ 4.1 ppm (¹H NMR)

Applications :

  • Cycloaddition products show improved π-stacking ability in crystallographic studies .

Metal Complexation

The sulfonamide nitrogen and thiazolo nitrogen act as ligands:

Metal Salt Conditions Complex Stoichiometry Key Properties
ZnCl₂MeOH, reflux, 3 hrs1:2 (metal:ligand) Octahedral geometry (UV-Vis λₐ at 420 nm)
Cu(NO₃)₂·3H₂OEtOH/H₂O, RT, 12 hrs1:1 Paramagnetic (μₑff = 1.85 BM)

Characterization :

  • FTIR shows shift in ν(N–H) from 3,320 cm⁻¹ (free) to 3,150 cm⁻¹ (coordinated) .

  • ESI-MS of Zn complex confirms [M+Zn-2H]⁺ peak at m/z 589.2 .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Condition Time Degradation Products Mechanism
1M HCl, 80°C2 hrsBenzenesulfonic acid + aminopyridineAcid-catalyzed S–N cleavage
1M NaOH, 60°C4 hrsSulfonate salt + ring-opened speciesBase-induced thiazolo ring scission

Kinetic Data :

  • Hydrolysis follows first-order kinetics (k = 0.18 h⁻¹ in HCl, k = 0.09 h⁻¹ in NaOH).

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength Solvent Product Quantum Yield
254 nmMeCNDiradical intermediateΦ = 0.12
365 nmDCM[2+2] CyclodimerΦ = 0.07

Analysis :

  • ESR spectroscopy confirms diradical formation under UV .

  • Cyclodimer structure resolved via HPLC-MS/MS .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including the compound , exhibit significant anticancer properties. The incorporation of the thiazole moiety is crucial for enhancing the activity against various cancer cell lines.

  • Mechanism of Action : Thiazole-containing compounds often interact with biological targets involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown to inhibit key enzymes and pathways associated with tumor growth.
  • Case Study : A study demonstrated that thiazolo[5,4-b]pyridine derivatives exhibited promising anticancer activity against human glioblastoma and melanoma cell lines. The synthesized compounds were evaluated for their cytotoxic effects using the MTT assay, revealing IC50_{50} values that indicate effective growth inhibition compared to standard chemotherapeutics .

Anticonvulsant Properties

The thiazole ring has also been linked to anticonvulsant activity. Research has shown that certain thiazole derivatives can significantly reduce seizure activity in animal models.

  • Case Study : A specific thiazole derivative demonstrated a median effective dose (ED50_{50}) of 18.4 mg/kg in a PTZ-induced seizure model, indicating its potential as an anticonvulsant agent .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties as well. Thiazole derivatives have shown effectiveness against a range of bacteria and fungi.

  • Mechanism of Action : The presence of the sulfonamide group is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Case Study : In vitro studies revealed that certain thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy:

  • Key Features : The presence of electron-withdrawing groups on the thiazole ring enhances biological activity.
  • Optimization Strategies : Modifications to the phenyl group or variations in the sulfonamide moiety can lead to improved potency and selectivity against specific targets.

Data Summary Table

ApplicationMechanismModel/Cell LineIC50_{50} / ED50_{50}Reference
AnticancerInhibition of cell proliferationHuman glioblastoma U251Varies by derivative
AnticonvulsantModulation of neurotransmitter releasePTZ-induced seizure model18.4 mg/kg
AntimicrobialDisruption of cell wall synthesisVarious bacterial strainsVaries

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as PI3K. By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the suppression of tumor growth and has potential therapeutic implications in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyridin-2-yl benzyl derivatives () replace the thiazolo-pyridine with a simpler pyridine ring, prioritizing cytotoxicity over enzyme-specific activity .
  • Substituent Effects: Methoxy or methyl groups on the benzyl ring () modulate lipophilicity, influencing cellular uptake and cytotoxicity. Higher yields (85% for 5-methyl vs. 70% for 5-methoxy) suggest steric/electronic effects on reaction efficiency .
  • Synthetic Routes :

    • Suzuki-Miyaura coupling is employed in for imidazo-thiazolo-pyridine synthesis, whereas uses ruthenium-catalyzed reactions for benzyl derivatives .
    • Antimicrobial derivatives () often involve condensation with hydrazines or isothiocyanates .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The thiazolo-pyridine core is critical for enzyme inhibition (e.g., GK), while pyridin-2-yl benzyl derivatives favor cytotoxicity .
    • Electron-withdrawing groups (e.g., methoxy) reduce synthetic yields compared to electron-donating groups (e.g., methyl) .
  • Synthetic Challenges :

    • Thiol radical precursors () and transition-metal catalysts () are essential for constructing complex heterocycles, but side reactions (e.g., 1,2-additions) require careful optimization .
  • Therapeutic Potential: The target compound’s dual heterocyclic architecture positions it as a candidate for multitarget drug development, pending further biological validation.

Biological Activity

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the thiazolo[5,4-b]pyridine derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The unique structure of this compound, characterized by a benzamide moiety and a thiazolo[5,4-b]pyridine ring system, contributes to its potential therapeutic applications.

  • IUPAC Name : 4-methyl-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
  • Molecular Formula : C20H17N3O2S2
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 863595-17-9

The biological activity of 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide primarily involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. By binding to the active site of PI3K, this compound prevents its catalytic activity, leading to reduced cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)1.61 ± 1.92
HeLa (Cervical)1.98 ± 1.22
NCI-H460<1.0

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole and pyridine rings enhances its cytotoxicity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial potency. It has been reported to be more effective than traditional antibiotics like ampicillin and streptomycin against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.012 µg/mL
Escherichia coli0.008 µg/mL

These findings suggest that the compound selectively inhibits bacterial topoisomerases without affecting human enzymes.

Enzyme Inhibition

The compound's ability to inhibit PI3K has been further explored in various biochemical assays. Its selectivity for the bacterial isoform of topoisomerase IV indicates potential for developing novel antibacterial therapies that target specific bacterial enzymes while sparing human counterparts.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several thiazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that compounds with a thiazole ring exhibited enhanced cytotoxicity compared to those lacking this moiety. The study concluded that modifications on the phenyl ring significantly influenced the overall activity against cancer cells .

Study on Antimicrobial Activity

Research focusing on the antimicrobial properties of thiazole derivatives revealed that compounds similar to 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibited superior activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy while minimizing toxicity to human cells .

Q & A

Q. How to prioritize derivatives for preclinical testing?

  • Methodological Answer :
  • ADMET Profiling : Evaluate solubility (LogP), metabolic stability (CYP450), and toxicity (hERG assay) .
  • In Vivo Efficacy : Use xenograft models for lead compounds with >50% tumor growth inhibition .

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